N-(3-fluoro-2-methylphenyl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

Description

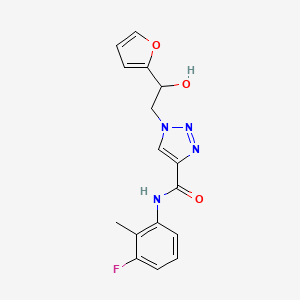

N-(3-fluoro-2-methylphenyl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring:

- Triazole core: A 1,2,3-triazole ring at position 1, substituted with a 2-(furan-2-yl)-2-hydroxyethyl group.

- Carboxamide substituent: A 3-fluoro-2-methylphenyl group attached to the triazole’s C4 via a carboxamide linkage.

Properties

IUPAC Name |

N-(3-fluoro-2-methylphenyl)-1-[2-(furan-2-yl)-2-hydroxyethyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O3/c1-10-11(17)4-2-5-12(10)18-16(23)13-8-21(20-19-13)9-14(22)15-6-3-7-24-15/h2-8,14,22H,9H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAPOBHMVZRHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)C2=CN(N=N2)CC(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-2-methylphenyl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the formation of the triazole ring via a click chemistry approach, where azides and alkynes react under mild conditions. The presence of functional groups such as the furan and hydroxyethyl moieties enhances its solubility and biological activity.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds containing a triazole core have been shown to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells.

Table 1: Antiproliferative Activity of Related Triazole Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.1 | TS Inhibition |

| Compound B | HCT-116 | 2.6 | TS Inhibition |

| Compound C | HepG2 | 1.4 | TS Inhibition |

These compounds demonstrated better efficacy compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil, highlighting their potential as novel anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown promising antimicrobial effects. For example, certain synthesized compounds demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 10 μg/mL |

| Compound E | S. aureus | 5 μg/mL |

Structure-Activity Relationships (SAR)

The SAR studies indicate that the position and nature of substituents on the triazole ring significantly influence biological activity. Ortho-substituted compounds tend to exhibit better activity than their meta or para counterparts. Moreover, increasing the number of substituents generally decreases activity, suggesting an optimal balance is necessary for efficacy .

Case Studies

A notable case study involved the evaluation of a related triazole compound in a clinical setting, where it was tested against resistant cancer cell lines. Results indicated that the compound effectively reduced cell viability and induced apoptosis at low concentrations, reinforcing the hypothesis that triazole derivatives can serve as effective anticancer agents .

Scientific Research Applications

Therapeutic Applications

The 1,2,3-triazole core structure is known for its diverse biological activities. Compounds containing this moiety have been investigated for their roles in treating various diseases:

- Anticancer Activity : Triazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with the triazole ring have been effective against breast cancer cell lines (MDA-MB-231) and colorectal cancer models . The compound N-(3-fluoro-2-methylphenyl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide may exhibit similar properties due to its structural characteristics.

- Antimicrobial Properties : Triazoles are recognized for their antibacterial and antifungal activities. Research indicates that triazole-based compounds can inhibit the growth of various pathogenic microorganisms . This compound's potential as an antimicrobial agent warrants further investigation.

- Anti-inflammatory Effects : The presence of the triazole ring has been associated with anti-inflammatory properties. Compounds derived from triazoles have been reported to reduce inflammation in various biological models, making them candidates for treating inflammatory diseases .

Biological Activities

The biological activities of compounds containing the 1,2,3-triazole framework are extensive:

Case Studies

Several studies highlight the effectiveness of triazole-containing compounds in various therapeutic contexts:

- Study on Anticancer Activity : A recent study demonstrated that a series of 1,2,3-triazole derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents .

- Antimicrobial Research : Another investigation focused on the synthesis and evaluation of triazole derivatives against resistant bacterial strains, revealing promising results that could lead to new antibiotic therapies .

Comparison with Similar Compounds

Substituent Diversity on the Triazole Core

The triazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key comparisons include:

Key Observations :

Carboxamide Substituent Modifications

The carboxamide’s aromatic ring influences electronic and steric interactions:

Key Observations :

- The 3-fluoro-2-methylphenyl group in the target compound provides moderate electron-withdrawing effects and steric bulk, which may enhance binding to hydrophobic pockets in biological targets compared to non-halogenated analogues (e.g., 3q in ) .

- Halogen positioning : Fluorine at the meta position (target compound) vs. ortho () alters electronic distribution and steric interactions, impacting receptor affinity .

Q & A

Q. How can I design a synthetic route for N-(3-fluoro-2-methylphenyl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The synthesis of triazole-carboxamide derivatives typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For this compound:

Step 1 : Prepare the alkyne precursor by coupling 2-(furan-2-yl)-2-hydroxyethyl bromide with propargyl alcohol under basic conditions.

Step 2 : Synthesize the azide component by diazotization of 3-fluoro-2-methylaniline followed by azide substitution.

Step 3 : Perform CuAAC to form the triazole ring, followed by carboxamide formation using activated carbonyl reagents (e.g., EDCI/HOBt).

Purity intermediates via column chromatography and confirm structures using -NMR and HRMS .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for crystal structure refinement to resolve stereochemistry and confirm the triazole-furan spatial arrangement .

- Spectroscopy : Combine -/-NMR (for functional groups), FT-IR (for hydroxyl and carboxamide bands), and high-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC : Assess purity (>98%) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. How can I optimize solubility for in vitro assays given its hydrophobic moieties?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media.

- Cyclodextrin inclusion complexes : Test β-cyclodextrin or sulfobutylether-β-cyclodextrin to enhance aqueous solubility.

- pH adjustment : Explore salt formation via carboxylate or amine protonation at physiological pH (e.g., sodium or hydrochloride salts) .

Advanced Research Questions

Q. What strategies can elucidate the pharmacological targets of this compound?

- Methodological Answer :

- Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Computational docking : Screen against kinase or GPCR libraries (e.g., PDB database) using AutoDock Vina. Prioritize targets with docking scores ≤ -8.0 kcal/mol and validate via SPR (surface plasmon resonance) for binding kinetics () .

- Gene knockdown (CRISPR/Cas9) : Validate target relevance by assessing compound activity in target-deficient cell lines.

Q. How can structure-activity relationship (SAR) studies be conducted to improve potency?

- Methodological Answer :

- Core modifications : Replace the furan ring with thiophene or pyridine to evaluate heterocycle effects on bioactivity.

- Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF) at the 3-fluoro-2-methylphenyl moiety to enhance metabolic stability.

- Pharmacophore mapping : Use Schrödinger’s Phase module to identify critical hydrogen-bonding (carboxamide) and hydrophobic (furan/methylphenyl) features. Validate via IC shifts in enzyme inhibition assays .

Q. What experimental approaches resolve contradictions in reported activity data across cell lines?

- Methodological Answer :

- Dose-response normalization : Account for differences in cell viability assays (MTT vs. ATP-based) by standardizing to % inhibition relative to positive controls.

- Metabolic profiling : Use LC-MS to quantify intracellular compound levels and correlate with efficacy (e.g., efflux pump activity in resistant lines).

- Transcriptomic analysis : Perform RNA-seq on discrepant cell lines to identify compensatory pathways (e.g., upregulation of anti-apoptotic genes) .

Q. How do crystal polymorphs affect bioavailability and stability?

- Methodological Answer :

- Polymorph screening : Recrystallize from solvents (e.g., ethanol, acetonitrile) and characterize via PXRD and DSC to identify stable forms.

- Dissolution testing : Compare Form I (high-energy) vs. Form II (low-energy) in simulated gastric fluid (pH 1.2) using USP Apparatus II (75 rpm, 37°C).

- Accelerated stability studies : Store polymorphs at 40°C/75% RH for 4 weeks; monitor degradation by HPLC and correlate with crystallinity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.